molecular formula C9H9FO2 B1591961 Methyl 3-fluoro-2-methylbenzoate CAS No. 230301-81-2

Methyl 3-fluoro-2-methylbenzoate

Cat. No. B1591961
M. Wt: 168.16 g/mol
InChI Key: ZNIXEVSMQRBBEM-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-2-methylbenzoate” is a chemical compound. However, there is limited information available about this specific compound. It is similar to “Methyl 2-fluorobenzoate”, which is an ortho-halogen-substituted methyl benzoate ester1.



Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of “m-difluorobenzene” involves a process called double diazotization2. However, the specific synthesis process for “Methyl 3-fluoro-2-methylbenzoate” is not readily available in the sources retrieved.



Molecular Structure Analysis

The molecular structure of a compound provides important information about its properties and reactivity. Unfortunately, the specific molecular structure analysis for “Methyl 3-fluoro-2-methylbenzoate” is not available in the sources retrieved. However, a similar compound, “3-Fluoro-2-methylbenzoic acid”, has a molecular formula of CHFO with an average mass of 154.138 Da3.



Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-fluoro-2-methylbenzoate” are not explicitly mentioned in the sources retrieved. However, similar compounds undergo various reactions. For example, “m-difluorobenzene” undergoes a series of process challenges addressed by an extra inert solvent flow2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its reactivity, stability, and uses. For “Methyl 3-fluoro-2-methylbenzoate”, such specific information is not available in the sources retrieved. However, a similar compound, “3-Fluoro-2-methylbenzoic acid”, has a molecular formula of CHFO with an average mass of 154.138 Da3.


Scientific Research Applications

Fluorescent Sensors for Metal Detection

Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a chemosensor synthesized from a related compound, exhibits high selectivity and sensitivity towards Al3+ ions, showcasing its potential for detecting specific metal ions in environmental and biological samples. This receptor has been utilized in bio-imaging fluorescent probes to detect Al3+ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).

Antitumor Properties

Research on derivatives, such as 2-(4-aminophenyl)benzothiazoles, has revealed potent antitumor properties in vitro and in vivo. The metabolic inactivation of these molecules has been circumvented by modifications, including the isosteric replacement of hydrogen with fluorine atoms and amino acid conjugation, to enhance their solubility and efficacy against specific cancer cell lines (Bradshaw et al., 2002).

Corrosion Inhibition

Theoretical studies of benzimidazole and its derivatives, which share structural similarities with Methyl 3-fluoro-2-methylbenzoate, indicate their potential as corrosion inhibitors for mild steel in acidic environments. These studies, based on Density Functional Theory (DFT), help in understanding the molecular basis of their action as corrosion inhibitors (Obot & Obi-Egbedi, 2010).

Antimicrobial Activity

Derivatives such as 4-fluorobenzoic acid hydrazides have been synthesized and evaluated for their antimycobacterial activity towards Mycobacterium tuberculosis, showing significant inhibitory activity and highlighting the potential for developing new antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

Biodegradation Studies

Research on the biodegradation of fluorinated compounds, such as fluorobenzoates by specific microorganisms like Sphingomonas sp., offers insights into the environmental fate of these compounds and their potential for bioremediation. These studies explore the metabolic pathways involved in breaking down these compounds, thus contributing to the understanding of environmental detoxification processes (Boersma et al., 2004).

Safety And Hazards

The safety and hazards associated with a compound are crucial for its handling and use. For “Methyl 3-fluoro-2-methylbenzoate”, specific safety data is not available in the sources retrieved. However, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes6.


Future Directions

The future directions for “Methyl 3-fluoro-2-methylbenzoate” are not specified in the sources retrieved. However, similar compounds like “3-Fluoro-2-methylbenzoic acid” are used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol7.


Please note that the information provided is based on the closest available data and may not be entirely accurate for “Methyl 3-fluoro-2-methylbenzoate”. For more precise information, further research and laboratory analysis would be required.


properties

IUPAC Name

methyl 3-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIXEVSMQRBBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617709
Record name Methyl 3-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-2-methylbenzoate

CAS RN

230301-81-2
Record name Methyl 3-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-fluoro-2-methyl-benzoic acid (Aldrich, 10.2 g, 66.17 mmol) in methanol (135 mL) at room temperature was treated with boron trifluoride etherate (15 mL) and was allowed to stir at room temperature. The reaction mixture was then concentrated in vacuo to remove the methanol and then diethyl ether (˜300 mL) was added. The solution was transferred to a separatory funnel and washed with water (200 mL) and a 5% aqueous sodium bicarbonate solution to pH>7.5. The organic layer was then dried over magnesium sulfate and concentrated in vacuo to afford 3-fluoro-2-methyl-benzoic acid methyl ester (9.74 g, 87%) as a light orange colored oil which was used without purification.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Fluoro-2-methyl-benzoic acid (4.8 g, 31 mmol), potassium carbonate (4.3 g, 31 mmol) and methyl iodide (4.5 g, 31 mmol) were stirred at room temperature for 17.5 hours in anhydrous N,N-dimethylformamide (50 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous magnesium sulfate. The solvent was removed by evaporation from the organic, layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 4.8 g (27 mmol, 87% in yield) of the title compound.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.